(+/-)-13-Ethyl-17-hydroxygon-4-en-3-one

Anabolic Steroids Pharmacology Drug Design

This racemic 19-nor steroid reference standard is essential for levonorgestrel EP monograph compliance and metabolite research. Unlike generic nandrolone derivatives, its 13β-ethyl group and absence of a 17α-ethynyl moiety confer distinct receptor binding and metabolic stability, making it non-substitutable for quantitative HPLC validation, impurity profiling, or androgen receptor SAR studies. Order certified, high-purity material to ensure pharmacopoeial traceability and data integrity.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
Cat. No. B1257529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-13-Ethyl-17-hydroxygon-4-en-3-one
Synonyms13-EHGEO
13-ethyl-17-hydroxy-gon-4-en-3-one
13-ethyl-17-hydroxy-gon-4-en-3-one, (17beta)-isome
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34
InChIInChI=1S/C19H28O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-18,21H,2-10H2,1H3/t14-,15+,16+,17-,18?,19-/m0/s1
InChIKeyFBYZQDCRLYHHHP-JJSPWLSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one: A Critical 19-Nor Anabolic Steroid Intermediate and Reference Standard


(+/-)-13-Ethyl-17-hydroxygon-4-en-3-one, also known as 18-Methylnandrolone, Norbolethone, or Levonorgestrel EP Impurity K (CAS: 793-55-5), is a synthetic 19-nor anabolic steroid with a gonane core structure [1]. This racemic compound features a 13β-ethyl group and a 17β-hydroxyl group on the steroid backbone, distinguishing it from other 19-nor derivatives [2]. It is primarily utilized as a reference standard in pharmaceutical quality control, particularly for the analysis of levonorgestrel and related progestins, and as a key intermediate in the synthesis of 13-ethylgonane derivatives [3].

Why Substituting (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one with Other 19-Nor Steroids Risks Experimental Inaccuracy


Generic substitution of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one with other 19-nor anabolic steroids or progestins is scientifically unsound due to distinct structure-activity relationships. The 13β-ethyl group, as opposed to the 13β-methyl group found in nandrolone, significantly alters receptor binding affinity, metabolic stability, and biological activity [1]. Furthermore, the absence of the 17α-ethynyl group distinguishes it from norgestrel and levonorgestrel, leading to divergent androgenic and progestational profiles [2]. These molecular differences directly impact quantitative outcomes in bioassays, metabolic studies, and analytical method validation, making precise compound selection non-negotiable.

Quantitative Differentiation of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one: Direct Comparative Evidence for Procurement Decisions


Enhanced Anabolic-to-Androgenic Dissociation via Esterification Compared to Nandrolone

The decanoate ester of (+/-)-13-ethyl-17-hydroxygon-4-en-3-one exhibits a pharmacologically favorable profile: it is a long-acting anabolic agent with an unexpected enhancement of anabolic activity and a concomitant decrease in androgenic activity relative to the parent compound and other esters [1]. While direct numerical ratio comparisons to nandrolone decanoate are not provided in the same assay, the patent explicitly claims this improved dissociation of anabolic and androgenic effects as a key advantage for therapeutic and performance-enhancement applications [1].

Anabolic Steroids Pharmacology Drug Design

Intrinsic Androgenicity of 18-Methyl-19-nortestosterone Derivatives Compared to Other Progestins

17α-Ethynylated derivatives of 18-methyl-19-nortestosterone, which share the core structure of (+/-)-13-ethyl-17-hydroxygon-4-en-3-one, exhibit significantly higher intrinsic androgenicity than most other synthetic progestins in a yeast-based in vitro androgen bioassay [1]. While this study does not directly test the non-ethynylated compound, it establishes the structural class's propensity for androgenic activity, which is a critical consideration for assay design and interpretation.

Androgen Receptor Bioassay Doping Control

Racemic Nature and Enantiomer-Specific Activity: A Key Distinction from Resolved Levonorgestrel

Biological activity of 13β-ethyl-4-gonen-3-ones resides predominantly in the enantiomer possessing the absolute configuration corresponding to natural steroid hormones [1]. The racemic mixture (+/-)-13-ethyl-17-hydroxygon-4-en-3-one thus exhibits lower specific activity per unit mass than the resolved, active enantiomer. This is a critical quantitative consideration when comparing potency to single-enantiomer drugs like levonorgestrel or when using the racemate as a calibration standard.

Enantioselectivity Chiral Chromatography Receptor Binding

Regulatory Purity Requirements: 99.5% Purity Threshold for Long-Acting Formulation

For the formulation and biological evaluation of long-acting progestogens and related esters, compounds with a purity below 99.5% are considered substandard and require purification, typically via preparative HPLC [1]. This benchmark applies directly to (+/-)-13-ethyl-17-hydroxygon-4-en-3-one and its derivatives, establishing a clear, quantitative procurement specification that distinguishes research-grade material from clinical or advanced development-grade material.

Analytical Chemistry Quality Control Pharmaceutical Manufacturing

Optimal Application Scenarios for (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one Based on Quantitative Evidence


Analytical Reference Standard for Levonorgestrel Impurity Profiling

As Levonorgestrel EP Impurity K, (+/-)-13-ethyl-17-hydroxygon-4-en-3-one is an essential reference material for HPLC method validation and quality control in pharmaceutical manufacturing. Its use ensures compliance with European Pharmacopoeia monographs for levonorgestrel drug substance and finished products. The requirement for ≥99.5% purity in such applications underscores the need for high-purity certified reference standards [1].

Synthetic Intermediate for 13-Ethylgonane Derivatives

This compound serves as a key intermediate in the synthesis of various 13-ethylgonane progestins and anabolic agents, including levonorgestrel and norgestrel [2]. Its racemic nature makes it particularly useful for generating both enantiomeric series or for studies where enantiopure starting material is not required, providing a cost-effective and versatile building block.

In Vitro Androgen Receptor Binding and Activity Studies

Given the inherent androgenic potential of 18-methyl-19-nortestosterone derivatives [3], this compound is a valuable tool for studying structure-activity relationships at the androgen receptor. It can serve as a comparator or control in bioassays designed to measure the androgenic or anti-androgenic effects of novel steroids, especially those with 13-ethyl modifications.

Research on Anabolic Steroid Metabolism and Doping Control

As the parent structure of norbolethone, a known designer steroid, (+/-)-13-ethyl-17-hydroxygon-4-en-3-one is a critical analytical target and metabolic probe. Its study aids in the identification of novel urinary metabolites for anti-doping efforts [4] and in understanding the metabolic fate of 13-ethyl substituted anabolic steroids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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